molecular formula C7H14ClN B13516703 Methyl[(3-methylidenecyclobutyl)methyl]amine hydrochloride

Methyl[(3-methylidenecyclobutyl)methyl]amine hydrochloride

Cat. No.: B13516703
M. Wt: 147.64 g/mol
InChI Key: JOLCAUCZZROHCB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl[(3-methylidenecyclobutyl)methyl]amine hydrochloride is a tertiary amine hydrochloride derivative characterized by a cyclobutyl core with a methylidene substituent and a methylamine side chain. Tertiary amines like methyl diethanol amine (MDEA) are well-documented for CO₂ capture due to their amine-CO₂ reactivity and low regeneration energy . This article will compare its hypothetical properties with structurally or functionally related compounds, drawing on evidence from analogous systems.

Properties

Molecular Formula

C7H14ClN

Molecular Weight

147.64 g/mol

IUPAC Name

N-methyl-1-(3-methylidenecyclobutyl)methanamine;hydrochloride

InChI

InChI=1S/C7H13N.ClH/c1-6-3-7(4-6)5-8-2;/h7-8H,1,3-5H2,2H3;1H

InChI Key

JOLCAUCZZROHCB-UHFFFAOYSA-N

Canonical SMILES

CNCC1CC(=C)C1.Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl[(3-methylidenecyclobutyl)methyl]amine hydrochloride typically involves the reaction of a cyclobutyl derivative with a methylamine source. One common method is the alkylation of cyclobutylmethyl chloride with methylamine in the presence of a base such as sodium hydroxide. The reaction is carried out under reflux conditions to ensure complete conversion of the starting materials.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions and higher yields. The use of automated systems also reduces the risk of human error and increases the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

Methyl[(3-methylidenecyclobutyl)methyl]amine hydrochloride undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the methylamine group is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydroxide in aqueous solution.

Major Products Formed

    Oxidation: The major product is a carboxylic acid derivative.

    Reduction: The major product is a cyclobutylmethylamine.

    Substitution: The major products depend on the nucleophile used, but common products include substituted amines and alcohols.

Scientific Research Applications

Methyl[(3-methylidenecyclobutyl)methyl]amine hydrochloride has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential role in biological systems, particularly in enzyme inhibition studies.

    Medicine: Explored for its potential therapeutic effects, including its use as a precursor in the synthesis of pharmaceutical compounds.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Methyl[(3-methylidenecyclobutyl)methyl]amine hydrochloride involves its interaction with specific molecular targets. The compound can act as an inhibitor of certain enzymes, affecting their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target enzyme.

Comparison with Similar Compounds

Structural and Functional Analogues

a) Methyl Diethanol Amine (MDEA)

MDEA, a tertiary amine with two ethanol groups, is widely used in CO₂ capture. Key properties include:

  • CO₂ Adsorption Mechanism : Combines physical adsorption (via mesoporous carbon support) and chemical adsorption (amine-CO₂ reaction) .
  • Performance : Activated MDEA-impregnated mesoporous carbon (aMDEA-MC) achieves 2.63 mmol CO₂/g at 5 psi, outperforming unmodified mesoporous carbon (1.60 mmol/g) and commercial activated carbon .
  • Structural Impact : Impregnation reduces BET surface area by 43% and pore volume by 50%, but nitrogen content increases by 23 wt.%, enhancing active sites for CO₂ binding .
b) Methyl (S)-3,3-Dimethyl-2-(methylamino)butanoate Hydrochloride (Patent Compound)

This compound, described in a 2024 patent (EP 4 374 877 A2), features a branched ester-amine structure. Key differences include:

  • Synthesis : Prepared via hydrochloric acid deprotection of a carbamate intermediate, yielding a crystalline hydrochloride salt .
  • ¹H-NMR Profile : Signals at δ 9.00 (brs, 1H, amine), 3.89–3.86 (m, 1H), and 1.02 (s, 9H) indicate steric hindrance from the tert-butyl group, contrasting with the cyclobutyl core of the target compound .
c) {[5-(2-Chlorophenyl)isoxazol-3-yl]methyl}amine Hydrochloride

This isoxazole-derived amine hydrochloride exhibits a planar aromatic system, differing from the aliphatic cyclobutyl group in the target compound. Its safety profile includes oral toxicity (H302) and irritancy, highlighting the variability in hazard profiles among amine hydrochlorides .

Performance Metrics and Comparative Analysis

Table 1: CO₂ Adsorption Performance of MDEA-Based Materials
Material BET Surface Area (m²/g) Nitrogen Content (wt.%) CO₂ Adsorption (mmol/g)
Unmodified Mesoporous Carbon 356.6 0.30 1.60
aMDEA43-MC 203.3 23.0 2.63
Commercial Activated Carbon ~500–1000 <1.0 ~1.95

Key Findings :

  • MDEA’s amine groups enhance CO₂ capacity despite reduced surface area, emphasizing the role of chemical adsorption .
  • The target compound’s cyclobutyl group may offer steric advantages for selective gas binding, though experimental validation is needed.

Key Insights :

  • Cyclic structures (e.g., cyclobutyl) may alter solubility and thermal stability compared to linear or branched analogues.
  • Synthetic routes for hydrochloride salts often involve acid-mediated deprotection or direct protonation of amines.

Biological Activity

Methyl[(3-methylidenecyclobutyl)methyl]amine hydrochloride is a compound that has garnered interest in various biological and pharmacological studies. This article explores its biological activity, focusing on its mechanisms, effects, and potential applications based on current research findings.

Chemical Structure and Properties

This compound is a derivative of methylamine, characterized by the presence of a cyclobutyl group. The molecular formula is C6H11ClNC_6H_{11}ClN, with a molecular weight of approximately 130.61 g/mol. The compound's structure contributes to its unique biological interactions.

Mechanisms of Biological Activity

Research indicates that methylamine derivatives can exhibit both inhibitory and stimulatory effects on biological systems, depending on concentration:

  • Inhibitory Effects : At high concentrations, methylamine hydrochloride has been shown to inhibit biological activity. For instance, it can antagonize the effects of clostridial neurotoxins, such as botulinum and tetanus toxins, by preventing their internalization into cholinergic nerve endings .
  • Stimulatory Effects : Conversely, at lower concentrations, this compound may stimulate certain biological processes. Studies suggest that it acts as a substrate for enzymatic reactions involving p-nitrophenyl phosphate, showcasing its dual role in biological systems .

Biological Activity Studies

Several studies have investigated the biological activity of this compound:

  • Neuromuscular Blockade : Research demonstrated that methylamine hydrochloride can produce concentration-dependent antagonism against neuromuscular blockade induced by clostridial toxins. Specifically, concentrations between 8-10 mM effectively reduced the onset of paralysis without causing irreversible tissue damage .
  • Substrate Activity : In biochemical assays, methylamine hydrochloride has been utilized as a substrate for various enzymatic reactions. It reacts with peptide hormones during hydrolysis, forming bicyclic heterocycles that are important for analytical methods in mass spectrometry .

Case Studies

  • Toxin Antagonism : A study published in the Journal of Pharmacology and Experimental Therapeutics highlighted the effectiveness of methylamine hydrochloride in antagonizing neurotoxin-induced paralysis. The research indicated that while the compound did not inactivate the toxins directly, it effectively prevented their uptake into nerve cells .
  • Pharmacokinetics : An investigation into the pharmacokinetics of methylamine derivatives revealed varying degrees of brain permeability and bioavailability. This study emphasized the importance of structural modifications in enhancing therapeutic efficacy while minimizing side effects .

Data Tables

The following table summarizes key findings related to the biological activity of this compound:

Study FocusConcentration RangeEffectReference
Neuromuscular Blockade8-10 mMAntagonism of clostridial neurotoxinsSimpson et al., 1983
Enzymatic Reaction0.5 mg/mlSubstrate for p-nitrophenyl phosphateChemicalBook
PharmacokineticsVariableBrain permeability assessmentPMC7737621

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.